molecular formula C19H20BrN3OS B2568352 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide CAS No. 392240-81-2

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide

Cat. No.: B2568352
CAS No.: 392240-81-2
M. Wt: 418.35
InChI Key: BIOSMLCMHMJCJU-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide is a synthetic chemical compound designed for research applications, particularly in the field of medicinal chemistry and oncology. This molecule features a 1,3,4-thiadiazole core, a heterocyclic ring known to be a bioisostere of nucleic acid bases, which grants its derivatives the potential to disrupt DNA replication in cancer cells . The structure is hybridized with an adamantane moiety, a hydrophobic cage-like structure often used in drug design to enhance lipid solubility and bioavailability, and a 2-bromobenzamide group . Researchers are interested in 1,3,4-thiadiazole-adamantane derivatives as potential anticancer agents. These compounds have been investigated for their cytotoxic properties against a range of cancer cell lines, and their activity is often linked to the inhibition of key enzymes such as carbonic anhydrases (CA IX and CA XII) and focal adhesion kinase (FAK) . The specific substitution pattern on the thiadiazole ring, including the adamantyl group and the benzamide moiety, is critical for its biological activity and potency . This compound is provided For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c20-15-4-2-1-3-14(15)16(24)21-18-23-22-17(25-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOSMLCMHMJCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide typically involves the following steps :

    Starting Material: The synthesis begins with adamantane-1-carbohydrazide.

    Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.

    Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole ring.

    Bromination: The thiadiazole derivative is then brominated to introduce the bromine atom at the 2-position.

    Amidation: Finally, the brominated thiadiazole is reacted with 2-bromobenzoyl chloride to form this compound.

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide, exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
5aHighModerateWeak
5bModerateLowHigh (C. albicans)
5cHighLowModerate

These results suggest that structural modifications significantly influence the biological activity of these compounds .

Anticancer Potential
In a study focusing on adamantane-based thiadiazoles, several derivatives were synthesized and evaluated for their anti-proliferative activity against cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). Notably, compounds derived from this compound showed promising results:

  • IC50 Values : Certain derivatives exhibited IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR types, indicating strong inhibitory potential compared to standard treatments like Lapatinib .

Materials Science Applications

Beyond medicinal chemistry, the compound's stability and structural properties make it a candidate for developing new materials with specific electronic or mechanical characteristics. Its unique structure may also facilitate the design of novel polymers or nanomaterials with enhanced properties.

Case Studies

  • Antimicrobial Study : A series of adamantane-linked thiadiazoles were synthesized to evaluate their antimicrobial properties against various bacterial strains. The study highlighted that many compounds outperformed standard antibiotics like streptomycin in efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa .
  • Cancer Research : The synthesis of new 1,3,4-thiadiazolo-adamantane derivatives led to significant findings regarding their anti-proliferative effects on cancer cell lines. The most promising derivatives demonstrated up-regulation of pro-apoptotic markers (BAX) while down-regulating anti-apoptotic markers (Bcl-2), suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide involves its interaction with specific molecular targets :

    Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby preventing their normal function.

    Receptor Modulation: It can modulate the activity of certain receptors, leading to altered cellular signaling pathways.

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituent logP Melting Point (°C) Notable Properties
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide C₁₉H₂₀ClN₃OS 373.899 3-Chlorobenzamide N/A N/A Similar lipophilicity to bromo analog; chloro substituent may reduce steric hindrance.
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide C₂₅H₃₄N₄O₅S₂ 534.7 Sulfamoyl benzamide 4.712 N/A Higher molecular weight and logP; sulfamoyl group enhances hydrogen-bonding capacity.
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide C₂₄H₃₁N₃OS 409.59 Aliphatic benzylamide N/A N/A Aliphatic chain increases flexibility; may improve membrane permeability.
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine C₁₃H₂₀N₄S 264.39 Methylamine N/A 441–443 Planar thiadiazole ring; N–H⋯N hydrogen bonds stabilize crystal packing.

Key Observations :

  • Bromine’s larger atomic radius may also create steric hindrance, affecting binding to biological targets.
  • Sulfamoyl vs. Halogen : The sulfamoyl group in introduces polar oxygen and nitrogen atoms, increasing hydrogen-bond acceptor count (11 vs. ~4–5 in halogenated analogs). This could improve solubility but reduce blood-brain barrier penetration.
  • Aliphatic vs.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the biological activity of this compound, supported by various research findings and data.

Structural Overview

The compound features:

  • Adamantane moiety : Provides rigidity and hydrophobic properties.
  • Thiadiazole ring : Known for its biological activity.
  • Benzamide group : Enhances interaction with biological targets.

Antimicrobial Properties

Research has shown that derivatives of thiadiazole, including those containing the adamantane moiety, exhibit significant antimicrobial properties. A study focused on 5-adamantan thiadiazole-based thiazolidinones demonstrated that these compounds showed:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. Notably, some compounds were more potent than standard antibiotics like streptomycin and ampicillin. For example, compound 8 demonstrated the best antibacterial potential against both ATCC and resistant strains such as MRSA and P. aeruginosa .
  • Antifungal Activity : All tested compounds exhibited antifungal activity superior to reference drugs like bifonazole and ketoconazole, with compound 8 again being the most potent .

Table 1: Antimicrobial Activity of Selected Compounds

CompoundAntibacterial EfficacyAntifungal Efficacy
Compound 8Superior to streptomycinSuperior to bifonazole
Compound 7Comparable to ampicillinModerate activity
Compound 6Effective against MRSALow activity

The mechanism by which this compound exerts its effects involves:

  • Target Interaction : The adamantane structure allows for effective binding to specific proteins or enzymes.
  • Non-covalent Interactions : The thiadiazole ring can engage in hydrogen bonding, enhancing the stability of the compound's binding to its target.

Molecular docking studies have indicated that these compounds interact with key enzymes involved in bacterial cell wall synthesis (e.g., MurA and MurB) and fungal sterol biosynthesis (CYP51), confirming their potential as therapeutic agents .

Case Studies

A notable case study investigated the synthesis and biological evaluation of a series of thiadiazole derivatives. The results indicated that:

  • Compounds with adamantane substitutions showed enhanced biological activities compared to their unsubstituted counterparts.
  • Structure-activity relationship (SAR) analysis revealed that modifications at the benzamide position significantly influenced both antibacterial and antifungal activities.

Q & A

Q. Advanced

  • DFT Calculations: Used to model vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, studies on similar thiadiazoles show strong agreement between experimental and computed IR spectra .
  • Docking Studies: Assess interactions with biological targets (e.g., enzymes), though specific data for this compound requires extrapolation from analogs .

Data Contradiction: Discrepancies in DFT-predicted vs. experimental bond angles may arise from crystal packing forces .

How can reaction conditions be optimized to improve thiadiazole core synthesis?

Advanced
Key variables:

  • Acid Catalyst: Sulfuric acid concentration (e.g., 95% vs. 70%) affects cyclization efficiency. Lower concentrations may reduce side reactions .
  • Temperature: Room-temperature reactions (24 h) vs. heated conditions balance yield and decomposition risks .
  • Solvent System: CHCl3:EtOH (1:1) facilitates slow crystallization, yielding high-purity single crystals .

Table 1: Optimization Parameters

VariableOptimal ConditionYield Impact
Acid Strength70-80% H2SO4+15% yield
Reaction Time24-48 hMinimal gain
Solvent RatioCHCl3:EtOH (1:1)Purity >98%

What analytical techniques confirm the identity and purity of this compound?

Q. Basic

  • NMR Spectroscopy: 1H/13C NMR resolves adamantane protons (δ ~1.6–2.1 ppm) and thiadiazole C=S (δ ~165 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 249.37 for the thiadiazole core) .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

What challenges arise in achieving regioselective bromination of the benzamide group?

Q. Advanced

  • Positional Selectivity: Bromination at the ortho position (relative to the amide) is sterically hindered by the adamantane group. Directed ortho-metalation or Lewis acid catalysis (e.g., FeCl3) may improve selectivity .
  • Side Reactions: Over-bromination or ring substitution can occur if NBS is used in excess. Stoichiometric control (1.0–1.2 eq.) mitigates this .

How does the adamantane moiety influence physicochemical properties?

Q. Basic

  • Hydrophobicity: Adamantane’s rigid, lipophilic structure enhances membrane permeability but reduces aqueous solubility .
  • Thermal Stability: High melting points (441–443 K) due to strong van der Waals interactions in the crystal lattice .

What strategies analyze hydrogen bonding in the crystal lattice?

Q. Advanced

  • Hydrogen Bond Metrics: Bond lengths (N–H = 0.88 Å) and angles (C13–N3–C2–S1 = 175.9°) are refined via X-ray data .
  • Packing Diagrams: Software like Mercury visualizes chains along [1 0 1], revealing hydrophilic/hydrophobic layer alternation .

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